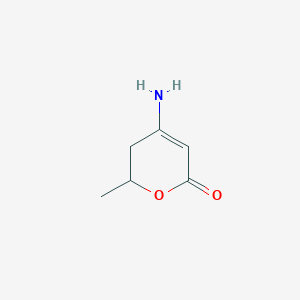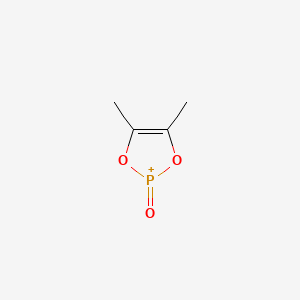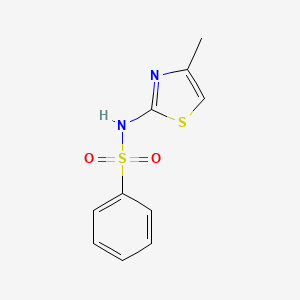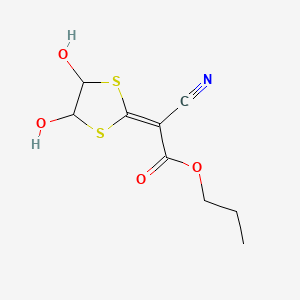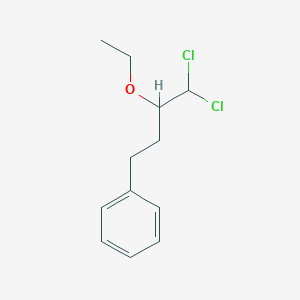
(4,4-Dichloro-3-ethoxybutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dichloro-3-ethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a 4,4-dichloro-3-ethoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
(4,4-Dichloro-3-ethoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-ethoxybutyl)benzene
- (4,4-Dichlorobutyl)benzene
- (3-Ethoxybutyl)benzene
Uniqueness
(4,4-Dichloro-3-ethoxybutyl)benzene is unique due to the presence of both chloro and ethoxy substituents on the butyl chain, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Conclusion
This compound is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88223-44-3 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(4,4-dichloro-3-ethoxybutyl)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
NNMHXRMFCSLMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=CC=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
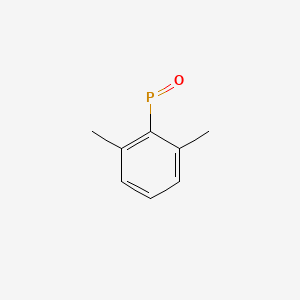
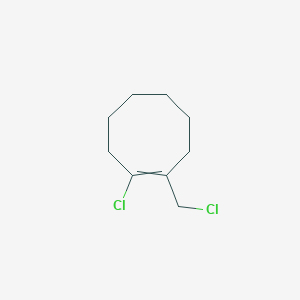
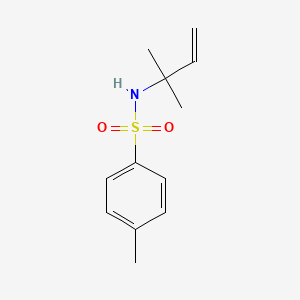
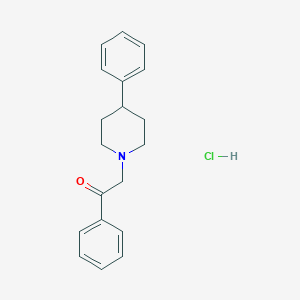
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
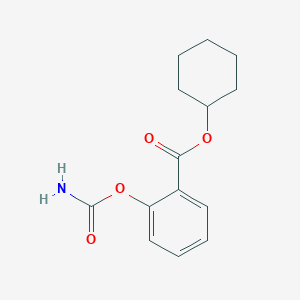
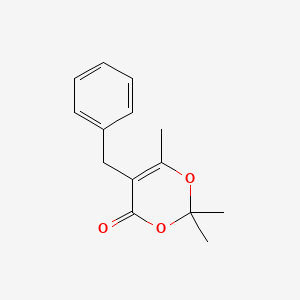
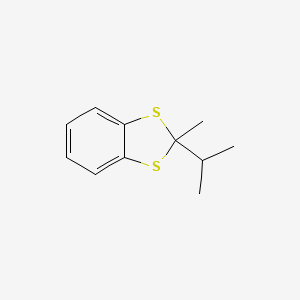
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
